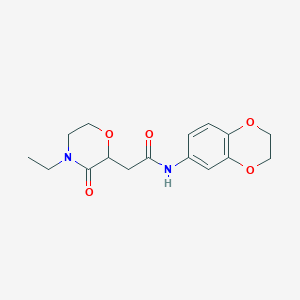![molecular formula C15H20ClN5O3 B4126322 1-Methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea;hydrochloride](/img/structure/B4126322.png)
1-Methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea;hydrochloride
Overview
Description
N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride typically involves the reaction of N-methylurea with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde to form the final product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: N-methyl-N’-(4-aminophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the urea moiety might form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N’-(4-nitrophenyl)urea: Lacks the pyrazole moiety.
N-methyl-N’-(4-aminophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea: Reduced form of the nitro compound.
N-methyl-N’-(4-nitrophenyl)-N-(benzyl)urea: Different substituent on the urea nitrogen.
Uniqueness
N-methyl-N’-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea hydrochloride is unique due to the presence of both the nitro group and the pyrazole moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3.ClH/c1-10-14(11(2)19(4)17-10)9-18(3)15(21)16-12-5-7-13(8-6-12)20(22)23;/h5-8H,9H2,1-4H3,(H,16,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPDPLKRDULPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4126240.png)
![1-(2,3-Dichlorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride](/img/structure/B4126242.png)
![1-(3-Chlorophenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4126249.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4126257.png)

![N-{1-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4126272.png)
![dimethyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4126283.png)
![7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4126285.png)
![1-(2,4-Dimethoxyphenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4126292.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4126301.png)
![2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE](/img/structure/B4126307.png)
![2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4126313.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4126320.png)
![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-4-bromophenol](/img/structure/B4126330.png)
